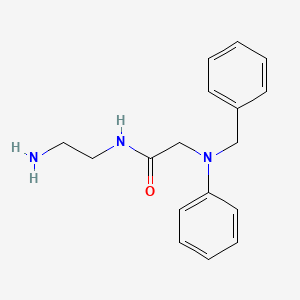

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Descripción

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is a specialized acetamide derivative featuring a 2-aminoethyl group and a benzyl(phenyl)amino substituent. The compound’s design suggests applications in medicinal chemistry, particularly in targeting protein-protein interactions or enzymatic activity, given the dual functionality of the aminoethyl (hydrogen-bond donor) and benzyl(phenyl) (hydrophobic/π-π interaction) groups .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMOMEWLCFTFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26953-37-7 | |

| Record name | Acetamide, N-(2-aminoethyl)-2-(phenyl(phenylmethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026953377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETAMIDE, N-(2-AMINOETHYL)-2-(PHENYL(PHENYLMETHYL)AMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30C1EY5SAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Conventional Alkylation with Aminoacetaldehyde Dimethyl Ether

The foundational method involves reacting N-(2-phenyl)ethyl-2-chloroacetamide with aminoacetaldehyde dimethyl ether in toluene under reflux conditions. This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the chloro group is displaced by the amine nucleophile. Early implementations reported a 67% yield after 2 hours of reflux, followed by HCl gas treatment in dichloromethane to form the hydrochloride salt. However, this approach faced challenges:

Optimized Phase-Transfer Catalyzed Alkylation

Patent CN101538223A addresses these limitations through a revised protocol:

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Reagent Ratio | 1:2.2 | 1:1.05 |

| Catalyst System | None | K₂CO₃ + TBAB |

| Solvent System | Toluene | H₂O/EtOAc |

| Yield | 67% | 89% |

| Reaction Time | 2 hours | 45 minutes |

The optimized method employs N-(2-phenyl)ethyl-2-aminoacetamide and chloroacetaldehyde dimethyl ether in a biphasic water/ethyl acetate system with potassium carbonate and tetrabutylammonium bromide (TBAB). The phase-transfer catalyst facilitates interfacial reactant transfer, enhancing reaction kinetics. Post-reaction, the organic layer is isolated, concentrated, and treated with HCl gas to precipitate the hydrochloride salt with 89% isolated yield.

Reductive Amination Routes for Aminoethyl Side Chain Installation

Boc-Protected Intermediate Strategy

A modular approach detailed in PMC5419589 constructs the aminoethyl moiety via reductive amination:

-

Boc-protection : Treat N-Boc-2-aminoacetaldehyde with 4-nitrophenol derivatives under acidic conditions to form Schiff bases.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine.

-

Benzoylation : React the amine intermediate with benzoyl chloride in dichloromethane.

-

Deprotection : HCl in dioxane removes the Boc group, yielding the target compound.

Critical parameters influencing yield:

-

Temperature control : Maintaining 0–5°C during benzoylation prevents N-overacylation.

-

Solvent selection : Anhydrous dioxane ensures clean deprotection without ester hydrolysis.

This method achieves an overall yield of 74% across four steps, with HPLC purity >98%.

Coupling Agent-Mediated Synthesis

Acylimidazole Intermediate Formation

Patent CN103124721B describes a coupling strategy using 1,1'-carbonyldiimidazole (CDI) :

-

Activation : React 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with CDI in ethyl acetate to form the acylimidazole intermediate.

-

Amination : Introduce ethylenediamine at 15–40°C, facilitating nucleophilic attack on the activated carbonyl.

-

Salt Formation : Treat with gaseous HCl to precipitate the hydrochloride salt.

| Stage | Conditions | Yield |

|---|---|---|

| Activation | CDI (1.1 eq), EtOAc, 25°C | 95% |

| Amination | Ethylenediamine (1.05 eq) | 88% |

| Salt Formation | HCl gas in CH₂Cl₂ | 92% |

This method’s key advantage lies in avoiding moisture-sensitive reagents, making it scalable for industrial production.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Steps | Total Yield | Purity | Cost Index |

|---|---|---|---|---|

| Alkylation (Optimized) | 2 | 89% | 95% | Low |

| Reductive Amination | 4 | 74% | 98% | High |

| Coupling Agent | 3 | 82% | 97% | Medium |

Solvent and Energy Efficiency

-

Alkylation route uses aqueous/organic solvent systems, enabling easy separation and recycling.

-

Reductive amination requires anhydrous conditions, increasing solvent distillation costs.

-

Coupling agent method operates at ambient temperatures, reducing energy consumption.

Mechanistic Insights and Side Reaction Mitigation

Competing Hydrolysis in Alkylation

The acetamide’s carbonyl group is susceptible to hydrolysis under basic conditions:

To suppress this:

Overalkylation in Reductive Amination

Excess aldehyde can lead to tertiary amine byproducts. Controlled reagent stoichiometry (1:1 aldehyde/amine ratio) and low-temperature addition (-10°C) minimize this side reaction.

Industrial-Scale Adaptations

Continuous Flow Alkylation

Pilot studies demonstrate that transferring the phase-transfer catalyzed alkylation to a continuous flow reactor:

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with enhanced properties, making it valuable in pharmaceutical chemistry.

Reactivity and Functional Group Utilization:

The compound features an aminoethyl side chain and a benzyl-phenyl amino group, which contribute to its chemical reactivity. It can participate in various reactions such as acylation, alkylation, and coupling reactions, facilitating the synthesis of specialty chemicals and pharmaceuticals .

Medicinal Applications

Therapeutic Potential:

Research indicates that this compound may possess therapeutic properties due to its structural similarity to bioactive compounds. It has been investigated for its neuroprotective effects against excitotoxicity mediated by NMDA receptors, which are crucial in neurodegenerative conditions .

Antiparasitic Activity:

A related compound demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies showed that certain analogues of this compound exhibited significant antiparasitic effects, with one analogue achieving an EC50 of 0.001 µM . This highlights the potential for developing new treatments for parasitic infections.

Biological Evaluation

Neuroprotective Mechanisms:

Studies have shown that this compound exerts neuroprotective effects by blocking NMDA receptors and inhibiting presynaptic calcium channels. This mechanism is vital for reducing neuronal damage during excitotoxic events .

Case Study: Trypanosoma brucei Inhibition

In a study involving various analogues, one compound was found to cure 2 out of 3 mice infected with Trypanosoma brucei when dosed orally at 50 mg/kg once daily for four days. This demonstrates not only the efficacy of the compound but also its potential for further development as a therapeutic agent against trypanosomiasis .

Mecanismo De Acción

The mechanism of action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparación Con Compuestos Similares

The following analysis compares N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide with structurally related acetamides, focusing on synthesis, spectroscopic properties, and functional implications.

Key Observations :

- In contrast, aminoethyl-containing derivatives (e.g., 7a) show lower yields (28–49%), likely due to steric hindrance or reactivity challenges .

- Reactivity: The aminoethyl group may require protective strategies during synthesis, as seen in ’s use of SOCl₂ and DIPEA for activation .

Spectroscopic and Physical Properties

Key Observations :

- IR Spectroscopy : The carbonyl stretch (~1670–1671 cm⁻¹) is consistent across acetamides, confirming the amide backbone .

- NMR Signatures: The aminoethyl group in the target compound would likely show distinct δ 2.8–3.4 ppm (NH₂ and CH₂NH) in ¹H NMR, similar to N-(2-aminoethyl)acetamide derivatives . Aromatic protons in benzyl(phenyl) groups typically resonate at δ 7.1–7.5 ppm .

Actividad Biológica

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, also referred to as N-(2-Aminoethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, is a compound with notable biological activities primarily associated with its neuroprotective and antihistaminic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₁N₃O

- Molecular Weight : Approximately 283.37 g/mol

- Structural Features : Contains an aminoethyl side chain and a benzyl-phenyl amino group, contributing to its unique chemical reactivity and biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- NMDA Receptor Modulation : The compound exhibits neuroprotective effects against NMDA toxicity by blocking glutamatergic NMDA receptors, which are critical in excitatory neurotransmission. This blockade helps prevent excitotoxicity in neuronal cultures.

- Calcium Channel Inhibition : It may inhibit presynaptic calcium channels, reducing glutamate release and further contributing to its neuroprotective mechanisms.

- Enzyme Interaction : The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl(phenyl)amino moiety participates in hydrophobic interactions, influencing binding affinity and specificity for its targets.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties:

- Studies indicate that it protects neuronal cells from hypoxia-induced damage and NMDA-induced excitotoxicity.

- Potential Applications : These properties suggest potential therapeutic uses in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.

Antihistaminic Properties

As an impurity of Antazoline, this compound shares similar antihistaminic effects:

- It acts on histamine H1 receptors, providing relief from allergic reactions.

Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties:

- Antibacterial and Antifungal Activity : While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown moderate to good activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | The compound protects against NMDA toxicity via receptor blockade | Potential use in neurodegenerative disease therapies |

| Antihistaminic Activity | Similar effects to Antazoline in blocking H1 receptors | Could be developed further for allergy treatments |

| Antimicrobial Potential | Related compounds exhibit antibacterial effects | Suggests further investigation into its use as an antimicrobial agent |

Q & A

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of aromatic amines or acetamide precursors. Key steps include:

- Chlorination/Coupling : Reacting substituted phenols with sulfonyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediates .

- Amide Bond Formation : Coupling aminoethyl groups with benzyl(phenyl)amine derivatives using carbodiimide-based reagents (e.g., DCC or EDC) .

- Purification : Column chromatography or recrystallization (e.g., methanol/ethanol) to isolate the final product .

Example Protocol :

1. React 2-amino-substituted phenol with acetyl chloride in ethanol under reflux (6 hours).

2. Add benzyl(phenyl)amine and DIPEA in DCM, stir at RT for 12 hours.

3. Purify via silica-gel chromatography (eluent: 5% MeOH/DCM). Yield: \~40-60% [[15, 18]].

Q. How can the molecular structure of this compound be characterized?

- Analytical Workflow :

- NMR Spectroscopy : Confirm backbone structure via and NMR (e.g., acetamide protons at δ 2.1-2.3 ppm; aromatic protons at δ 6.8-7.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H] at m/z 342.18) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystals form) .

Q. What are the solubility properties and formulation considerations for this compound?

- Key Data :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<100 µg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Stable at -20°C under inert gas. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., enzyme inhibition or receptor binding)?

- Experimental Design :

- Target Selection : Prioritize enzymes with known acetamide interactions (e.g., 17β-HSD3 for steroid metabolism) .

- Assay Protocols :

- Fluorescence-Based Screening : Use tryptophan detection analogs (e.g., fluorescence quenching at λex 280 nm/λem 360 nm) .

- IC50 Determination : Dose-response curves (0.1–100 µM) in cell-free systems (e.g., recombinant enzymes) .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle (DMSO) for baseline correction .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Troubleshooting Strategy :

- Variable Sources : Compare synthesis purity (e.g., HPLC >95% vs. 80%) and stereochemistry (racemic vs. enantiopure) .

- Assay Conditions : Optimize buffer pH (7.4 vs. 6.8), ionic strength, and incubation time .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Q. What computational methods predict its interactions with biological targets?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to PD-1/PD-L1 interfaces (docking score ≤ -8 kcal/mol indicates strong binding) .

- DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions .

- MD Simulations : Simulate ligand-protein stability over 100 ns (RMSD < 2 Å suggests stable binding) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.